Magnesium chromate hydrate contains chromate ions (CrO4²⁻). Chromate ions can be used as oxidizing agents in certain laboratory reactions. However, due to safety concerns and the availability of safer alternatives, their use is not widespread .
Magnesium chromate hydrate is a metal oxide, a class of compounds with diverse applications in catalysis, material science, and energy storage . However, there is no specific research highlighting magnesium chromate hydrate for these applications.
Magnesium;dioxido(dioxo)chromium;hydrate, commonly known as magnesium chromate hydrate, is a chemical compound with the formula . It appears as a yellow, odorless, and water-soluble salt. This compound is notable for its dual components: magnesium and chromium, which contribute to its unique chemical properties and reactivity. The hydrate form indicates the presence of water molecules associated with the magnesium chromate structure, influencing its solubility and stability in various environments .
Common reagents involved in these reactions include reducing agents like hydrogen gas and sodium borohydride, as well as oxidizing agents such as potassium permanganate. The reaction conditions—such as temperature and pH—are critical for determining the products formed.
The biological activity of magnesium chromate hydrate is complex. While magnesium is essential for numerous cellular processes, including DNA replication and protein synthesis, the chromate ion is known to induce oxidative stress within cells. This duality raises concerns regarding its potential carcinogenic effects, as chromium compounds have been linked to various health hazards . Current research is exploring its therapeutic potential while also addressing safety and toxicity issues associated with its use.
Magnesium chromate hydrate can be synthesized through several methods:
Magnesium chromate hydrate has diverse applications across multiple fields:
Several compounds are similar to magnesium chromate hydrate, each possessing unique properties:
Compound Name | Formula | Key Features |
---|---|---|
Magnesium chromate heptahydrate | Higher hydration state than magnesium chromate hydrate | |
Magnesium chloride | Lacks oxidative properties; used in de-icing and agriculture | |
Magnesium sulfate | Commonly used in agriculture; does not share reactivity |
Magnesium chromate hydrate stands out due to its unique combination of magnesium and chromium ions, which confer specific oxidative properties not found in other similar compounds. This makes it particularly valuable for both research applications and industrial processes .
Magnesium chromate hydrate, systematically named magnesium dioxido(dioxo)chromium hydrate, represents a significant class of inorganic hydrated compounds with distinctive structural and chemical properties. This compound exhibits remarkable polymorphism in its hydration states, with several well-characterized forms displaying unique crystallographic characteristics and hydrogen bonding networks.
The magnesium chromate hydrate system demonstrates considerable diversity in its stoichiometric hydration states, with four primary forms identified through crystallographic investigations. The anhydrous form possesses the molecular formula MgCrO₄ with a molecular weight of 140.30 grams per mole [1] [2]. The pentahydrate form, represented by the formula MgCrO₄·5H₂O, constitutes one of the most extensively studied variants with a molecular weight of 230.39 grams per mole and CAS registry number 16569-85-0 [3] [4]. The undecahydrate form, MgCrO₄·11H₂O, represents the highest documented hydration state with a molecular weight of 338.46 grams per mole [5] [6].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as magnesium dioxido(dioxo)chromium hydrate, reflecting the tetrahedral coordination environment of the chromium(VI) center [7]. Alternative systematic names include magnesium chromate(VI) hydrate and magnesium tetraoxochromate(VI) hydrate, emphasizing the oxidation state of the chromium atom.
Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Alternative Names |
---|---|---|---|---|
Anhydrous | MgCrO₄ | 140.30 | 13423-61-5 | Magnesium chromate |
Monohydrate | MgCrO₄·H₂O | 158.31 | N/A | Magnesium chromate monohydrate |
Pentahydrate | MgCrO₄·5H₂O | 230.39 | 16569-85-0 | Magnesium chromate pentahydrate |
Undecahydrate | MgCrO₄·11H₂O | 338.46 | N/A | Magnesium chromate undecahydrate |
The crystal structure of magnesium chromate hydrates exhibits complex three-dimensional arrangements characterized by specific coordination geometries and extensive hydrogen bonding networks. The pentahydrate form crystallizes in the triclinic crystal system with space group P1̄, demonstrating relatively low symmetry typical of highly hydrated ionic compounds [3] [8].
The structural framework consists of discrete magnesium octahedra and chromate tetrahedra linked through hydrogen bonding interactions. The magnesium cations adopt octahedral coordination environments with water molecules occupying four equatorial positions and oxygen atoms from chromate anions in axial positions [3] [8]. This arrangement generates infinite chains extending parallel to the crystallographic direction [5], with adjacent chains interconnected through an extensive network of hydrogen bonds involving both coordinating and lattice water molecules.
Parameter | Pentahydrate Value | Undecahydrate Value |
---|---|---|
Crystal System | Triclinic | Triclinic |
Space Group | P1̄ | P1̄ |
a (Å) | 6.1467(3) | 6.81133(8) |
b (Å) | 6.3742(4) | 6.95839(9) |
c (Å) | 10.7048(6) | 17.3850(2) |
α (°) | 75.919(4) | 87.920(1) |
β (°) | 81.603(3) | 89.480(1) |
γ (°) | 71.134(3) | 62.772(1) |
Volume (ų) | 383.92(4) | 732.17(1) |
Z | 2 | 2 |
The undecahydrate form of magnesium chromate exhibits a triclinic crystal structure with space group P1̄, demonstrating remarkable structural similarity to the rare mineral meridianiite (MgSO₄·11H₂O) [5] [6]. This isostructural relationship provides valuable insights into the fundamental principles governing hydrate formation and stability. The unit cell parameters reveal significant expansion compared to the pentahydrate form, with the c-axis dimension increasing dramatically from 10.7048(6) Å to 17.3850(2) Å, reflecting the accommodation of additional water molecules within the crystal lattice [5] [6].
The triclinic symmetry arises from the complex arrangement of magnesium coordination octahedra, chromate tetrahedra, and water molecules within the crystal structure. The low symmetry facilitates the formation of an intricate hydrogen bonding network that stabilizes the highly hydrated state. Crystallographic investigations conducted at −15°C reveal a unit cell volume of 732.17(1) ų, representing nearly a doubling compared to the pentahydrate form [5] [6].
The structural framework of the undecahydrate consists of magnesium hexaaqua complexes [Mg(H₂O)₆]²⁺ and discrete chromate anions embedded within a hydrogen-bonded network of water molecules [9]. This arrangement differs significantly from the pentahydrate structure, where magnesium atoms coordinate to both water molecules and chromate oxygen atoms directly. The increased hydration state permits the formation of matrix-isolated coordination polyhedra, creating a more open framework structure capable of accommodating larger numbers of water molecules.
The hydrogen bonding network in magnesium chromate hydrates exhibits exceptional complexity and plays a crucial role in determining structural stability and physical properties. In the pentahydrate form, the hydrogen bonding pattern involves eleven distinct donor-acceptor interactions with varying geometries and strengths [3] [8]. The network demonstrates both water-to-chromate and water-to-water hydrogen bonding, creating a three-dimensional framework that stabilizes the crystal structure.
The strength of hydrogen bonds varies considerably within the network, with donor-acceptor distances ranging from 2.7262(13) Å to 3.1205(14) Å [3]. The strongest hydrogen bonds, characterized by distances below 2.80 Å, predominantly involve direct interactions between coordinated water molecules and chromate oxygen atoms. Weaker hydrogen bonds, with longer donor-acceptor separations, typically occur between water molecules or involve the non-coordinating lattice water molecule.
Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
---|---|---|---|---|
OW1—HW1A···O2 | 0.81(2) | 1.96(2) | 2.7702(13) | 174(2) |
OW1—HW1B···O3 | 0.80(2) | 1.97(2) | 2.7598(13) | 169(2) |
OW2—HW2A···O1 | 0.79(2) | 2.19(2) | 2.9014(13) | 150(2) |
OW2—HW2A···OW1 | 0.79(2) | 2.52(2) | 3.1008(14) | 132(2) |
OW5—HW5B···O2 | 0.80(2) | 1.93(2) | 2.7262(13) | 173(2) |
A particularly noteworthy feature of the hydrogen bonding network involves bifurcated hydrogen bonds, where a single hydrogen atom participates in interactions with two different acceptor atoms simultaneously [3]. The HW2A proton exemplifies this behavior, forming bonds with both O1 and OW1 atoms with donor-acceptor distances of 2.9014(13) Å and 3.1008(14) Å respectively. This bifurcation contributes to the overall stability of the crystal structure while introducing geometric strain that influences the hydrogen bond angles.
The structural relationship between magnesium chromate hydrates and their sulfate analogues provides fundamental insights into the effects of tetrahedral anion substitution on crystal structure and stability. The pentahydrate form of magnesium chromate adopts the MgSO₄·5H₂O structure type, demonstrating clear isostructural behavior despite the significant size difference between chromate and sulfate anions [3] [8].
The substitution of chromate for sulfate introduces substantial strain into the crystal lattice due to the larger ionic radius of chromium(VI) compared to sulfur(VI). The chromium-oxygen bond length averages 1.658 Å in the chromate tetrahedron, representing an increase of approximately 12% compared to the sulfur-oxygen bond length of 1.473 Å in the corresponding sulfate structure [10]. This expansion propagates throughout the hydrogen-bonded framework, resulting in a 3.3% increase in unit cell volume for the chromate-containing compound [10].
The hydrogen bonding network responds to the increased tetrahedral anion size through systematic adjustments in bond geometries and strengths. The hydrogen bonds in the chromate compound become shorter and more linear compared to their sulfate analogues, effectively mitigating approximately 20% of the expected structural strain [10]. This adaptive behavior demonstrates the remarkable flexibility of hydrogen bonding networks in accommodating chemical substitutions while maintaining overall structural integrity.
Property | Chromate (CrO₄²⁻) | Sulfate (SO₄²⁻) | Difference |
---|---|---|---|
Tetrahedral Ion Radius (Å) | 0.30 | 0.12 | +0.18 |
Average X—O Bond Length (Å) | 1.658 | 1.473 | +0.185 |
Unit Cell Volume Difference (%) | +3.3 | Reference | +3.3 |
Hydrogen Bond Strength | Stronger | Reference | Enhanced |
Structural Stability | Lower | Higher | Reduced |
The undecahydrate forms of both chromate and sulfate compounds exhibit even more pronounced structural similarities, with the magnesium chromate undecahydrate being directly isostructural with the mineral meridianiite [5] [6]. The unit cell parameter differences between the chromate and sulfate undecahydrates follow the same pattern observed in the pentahydrates, with the chromate form showing larger dimensions throughout. However, the relative volume increase of over 90% cannot be attributed solely to the difference in tetrahedral anion size, suggesting that changes in the hydrogen bonding network topology play a dominant role in determining the overall structural expansion [5].
The magnesium chromate system exhibits extensive hydration state polymorphism, with documented forms ranging from the anhydrous compound to the undecahydrate. This polymorphism reflects the complex interplay between thermodynamic stability, kinetic factors, and environmental conditions during crystallization. Each hydration state possesses distinct structural characteristics and stability ranges, making the system particularly sensitive to temperature and humidity variations.
The pentahydrate represents the most thermodynamically stable form under ambient conditions, with a well-defined crystal structure and established preparation methods [3]. The formation of this hydrate involves the coordination of four water molecules directly to the magnesium cation in equatorial positions, with one additional lattice water molecule occupying interstitial sites within the crystal structure. This arrangement optimizes both the coordination requirements of the magnesium ion and the hydrogen bonding interactions throughout the lattice.
The undecahydrate form requires specific crystallization conditions, typically involving rapid quenching of aqueous magnesium chromate solutions in liquid nitrogen [5] [6]. This high hydration state incorporates water molecules in multiple structural roles, including direct coordination to magnesium, hydrogen bonding stabilization, and space-filling functions within the expanded crystal lattice. The increased water content necessitates a more open framework structure, resulting in lower density and reduced thermal stability compared to lower hydration states.
Dehydration transitions between different hydration states occur through well-defined temperature ranges, with each transition involving the loss of specific water molecules based on their structural roles. The coordinated water molecules typically exhibit higher binding energies and are retained at elevated temperatures, while lattice water molecules are more readily removed. These transitions often involve intermediate phases and can exhibit hysteresis effects depending on the heating rate and atmospheric conditions.
Irritant;Health Hazard;Environmental Hazard